molecular formula C23H17BrClN5O2S B11682212 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11682212
M. Wt: 542.8 g/mol
InChI Key: DEGUMRPVOISSFT-LGJNPRDNSA-N
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Description

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetically derived organic compound of significant interest in medicinal chemistry and biochemical research. Its complex structure, featuring a 1,2,4-triazole core linked to a hydrazone moiety, is characteristic of molecules designed for targeted biological activity. Research indicates that this specific scaffold is primarily investigated for its potential as a kinase inhibitor. The compound is structurally analogous to molecules studied for their inhibitory effects on receptor tyrosine kinases, such as the Fms-like tyrosine kinase 3 (FLT3), which is a critical target in acute myeloid leukemia (AML) research . The presence of the 1,2,4-triazole ring is a common pharmacophore in drug discovery due to its ability to engage in hydrogen bonding and its metabolic stability, while the hydrazone group (—C=N—N—) can contribute to metal chelation and diverse binding modes. The specific substitutions on the core scaffold—including the bromo- and chloro-phenyl rings—are strategically placed to modulate the compound's lipophilicity, electronic properties, and binding affinity to the active sites of enzymes. This makes it a valuable chemical tool for researchers studying signal transduction pathways, enzyme kinetics, and structure-activity relationships (SAR) in the development of novel anticancer agents . It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H17BrClN5O2S

Molecular Weight

542.8 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17BrClN5O2S/c24-17-8-11-20(31)16(12-17)13-26-27-21(32)14-33-23-29-28-22(15-6-9-18(25)10-7-15)30(23)19-4-2-1-3-5-19/h1-13,31H,14H2,(H,27,32)/b26-13+

InChI Key

DEGUMRPVOISSFT-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol intermediate is synthesized via cyclocondensation of 4-chlorophenylhydrazine with a phenyl-substituted carbonyl compound. For example:

  • Reactants : 4-Chlorophenylhydrazine (1.0 eq), phenyl isothiocyanate (1.0 eq)

  • Conditions : Reflux in ethanol (80°C, 6–8 hours)

  • Yield : 72–78%

The product, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, is purified via recrystallization using ethanol-water (3:1 v/v).

Schiff Base Formation with 5-Bromo-2-Hydroxybenzaldehyde

The final step involves condensation of the acetohydrazide with 5-bromo-2-hydroxybenzaldehyde to form the Schiff base.

Condensation Reaction

  • Reactants : Acetohydrazide (1.0 eq), 5-bromo-2-hydroxybenzaldehyde (1.1 eq)

  • Catalyst : Acetic acid (2 drops)

  • Solvent : Ethanol, reflux (6 hours)

  • Yield : 75–80%

The product is purified via recrystallization from ethanol, yielding yellow crystals (m.p. 218–220°C).

Table 1: Key Spectroscopic Data for Final Compound

Technique Data
IR (cm⁻¹) 3240 (N–H), 1610 (C=N), 1595 (C=O), 1240 (C–O phenolic)
¹H NMR δ 8.42 (s, 1H, CH=N), 7.85–6.90 (m, 12H, aromatic), 4.35 (s, 2H, –SCH₂–)
¹³C NMR δ 167.2 (C=O), 158.1 (C=N), 135.4–114.3 (aromatic carbons)

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Optimal Solvent : Ethanol (polar, protic) facilitates imine formation via hydrogen bonding.

  • Temperature : Reflux conditions (78°C) ensure complete dehydration, shifting equilibrium toward Schiff base formation.

Catalytic Efficiency

Acetic acid catalyzes the reaction by protonating the carbonyl oxygen of the aldehyde, enhancing electrophilicity. This reduces reaction time from 12 hours (uncatalyzed) to 6 hours.

Industrial Scalability Considerations

Continuous Flow Synthesis

Recent advances suggest that continuous flow systems can enhance yield (up to 88%) and reduce purification steps by maintaining precise temperature control.

Green Chemistry Approaches

  • Solvent Replacement : Ethanol can be substituted with cyclopentyl methyl ether (CPME), a greener solvent, without compromising yield.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported HCl) enable reuse for up to five cycles.

Challenges and Solutions

By-Product Formation

Hydrazone tautomerization may produce undesired Z-isomers. This is mitigated by:

  • Low-Temperature Crystallization : Isolates E-isomer preferentially.

  • Additives : Molecular sieves (4Å) absorb water, driving the reaction to completion.

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/hexane 1:3) resolves co-eluting impurities, achieving >98% purity.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Purity Across Methods

Step Conventional Method Optimized Method
Triazole cyclization72%78% (microwave-assisted)
Hydrazinolysis85%90% (ultrasonic irradiation)
Schiff base condensation75%82% (flow chemistry)

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions may lead to the formation of amines or alcohols.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines or alcohols

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of hydrazones, including those similar to N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example, compounds with similar structures have been evaluated for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have demonstrated that related hydrazone derivatives can induce apoptosis in cancer cell lines. For instance, compounds featuring the triazole ring have shown significant cytotoxicity against breast cancer cells (MCF7) and other cancer types through mechanisms involving cell cycle arrest and apoptosis . Molecular docking studies further support these findings by indicating favorable binding interactions with cancer-related targets.

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

A study synthesized various hydrazone derivatives similar to this compound and evaluated their antimicrobial efficacy. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In another investigation, a series of hydrazone compounds were tested against MCF7 breast cancer cells. The study reported that specific derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling cascades. The presence of bromine, chlorine, and triazole moieties contributes to its binding affinity and specificity, enabling it to exert its effects at the molecular level.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Variations

The target compound’s structural uniqueness lies in its substitution pattern. Comparisons with similar derivatives (Table 1) reveal critical differences in substituents and functional groups:

Compound Name Triazole Substituents (Position 4/5) Phenyl Ring Modifications Bioactivity Notes Reference
Target Compound 4-phenyl, 5-(4-chlorophenyl) 5-bromo-2-hydroxyphenyl Not explicitly reported
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-(2-methylallyl), 5-(4-bromophenyl) 5-bromo-2-hydroxyphenyl Enhanced lipophilicity due to allyl
(E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide (11h) 4-phenyl (1,2,3-triazole core) 5-bromo-2-hydroxyphenyl Lower yield (58.55%), higher MP (233°C)
N′-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide Benzimidazole instead of triazole 3-bromo-4-hydroxy-5-methoxyphenyl Potential kinase inhibition

Key Observations :

  • Triazole Core Modifications : Replacement of 1,2,4-triazole with 1,2,3-triazole (as in 11h) reduces ring stability and alters electronic properties .
  • Bioactivity Correlations : Benzimidazole-containing analogs (e.g., ) exhibit distinct activity profiles due to enhanced π-π stacking interactions.
Crystallography

The (E)-configuration of the imine group is confirmed via X-ray diffraction, a critical factor in maintaining planar geometry for bioactivity .

Antioxidant and Antimicrobial Potential
  • Antioxidant Activity : Triazole-acetohydrazide hybrids (e.g., ) exhibit radical scavenging activity, with IC₅₀ values correlating with electron-donating substituents (e.g., –OH, –OCH₃). The target compound’s 2-hydroxyphenyl group may enhance this property .
  • Antimicrobial Activity : Chlorophenyl and bromophenyl substituents are associated with Gram-positive bacterial inhibition (MIC: 8–32 µg/mL) in analogs like .
Lipophilicity and Solubility
  • Lower solubility in aqueous media is anticipated due to the hydrophobic phenyl and triazole moieties .

Analytical and Computational Comparisons

NMR and MS Profiling
  • ¹H NMR : The target compound’s –NH (δ 11.85 ppm) and –OH (δ 10.39 ppm) signals align with analogs like 11h .
  • 13C NMR : Triazole carbons resonate at δ 121–125 ppm, consistent with sulfanyl-linked triazoles .
Molecular Similarity Metrics
  • Computational models (e.g., Tanimoto index) classify the target compound as structurally similar (cosine score >0.7) to benzimidazole-triazole hybrids, suggesting overlapping pharmacophores .

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Molecular Formula : C25H22BrN5O4S
  • Molecular Weight : 568.4 g/mol
  • IUPAC Name : N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-{[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl}acetamide

The presence of a brominated phenolic group, a triazole ring, and a hydrazide moiety contributes to the compound's diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Hydrogen Bonding : The hydroxyl group on the brominated phenol can form hydrogen bonds with target proteins.
  • Coordination with Metal Ions : The sulfur atom in the triazole ring may coordinate with metal ions, influencing enzyme activity.
  • π-π Interactions : The aromatic rings allow for π-π stacking interactions with nucleic acids or proteins.

These interactions can modulate biological pathways, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds bearing similar structural motifs have shown activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that thiazole derivatives exhibited antibacterial activity comparable to norfloxacin against Staphylococcus aureus and Escherichia coli .
CompoundActivity AgainstIC50 (µg/mL)
Thiazole Derivative 1S. aureus23.30 ± 0.35
Thiazole Derivative 2E. coli>1000

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Research shows that similar compounds can induce cytotoxicity in cancer cell lines:

  • Cytotoxicity Assays : In studies involving MCF-7 breast cancer cells, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µg/mL)
Compound AMCF-71.61 ± 1.92
Compound BA4311.98 ± 1.22

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural components:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to targets.
  • Hydroxyl Group : Contributes to increased solubility and interaction potential with biological macromolecules.
  • Triazole Ring : Essential for antimicrobial and anticancer activities due to its role in electron delocalization.

Case Studies

Several studies have highlighted the compound's potential applications:

  • Antimicrobial Efficacy : A recent study demonstrated that derivatives with similar structures showed promising results against drug-resistant bacterial strains .
  • Anticancer Properties : Investigations into the compound's effect on various cancer cell lines revealed significant cytotoxic effects, suggesting further exploration in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step processes, including:

  • Triazole ring formation : Cyclization of precursors (e.g., 5-(4-chlorophenyl)-4-phenyl-1,2,4-triazole-3-thiol) under reflux conditions in ethanol or DMF .
  • Hydrazone formation : Condensation of 5-bromo-2-hydroxybenzaldehyde with the triazole-thiol acetohydrazide derivative. Catalysts like acetic acid and controlled pH (~4–6) enhance imine bond formation .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, chloroform:methanol 9:1) improves purity (>95%) .

Q. How is structural characterization performed to confirm the compound’s identity?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify hydrazone geometry (E-configuration) and substituent positions .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 526.8 for C23_{23}H17_{17}BrClN5_5OS) .
  • IR spectroscopy : Identify functional groups (e.g., N-H stretch at 3200–3300 cm1^{-1}, C=S at 1050–1150 cm1^{-1}) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC values compared to standard drugs .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How do substituent variations (e.g., Br, Cl, triazole) influence bioactivity?

  • Bromine vs. chlorine : The bromophenyl group enhances lipophilicity, improving membrane permeability, while the chlorophenyl group stabilizes π-π interactions with target enzymes .
  • Triazole moiety : Acts as a hydrogen bond acceptor, critical for binding to bacterial dihydrofolate reductase or topoisomerase II .
  • SAR studies : Analogues with methoxy or nitro groups show varied potency; fluorinated derivatives may increase metabolic stability .

Q. How can computational methods guide target identification and mechanism elucidation?

  • Molecular docking : Predict binding affinities to proteins like EGFR (PDB ID: 1M17) or CYP450 enzymes. The triazole and hydrazide groups form hydrogen bonds with active-site residues .
  • DFT calculations : Analyze electron distribution to identify reactive sites for electrophilic/nucleophilic attacks .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC50_{50}50​ values)?

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 μM) and triplicate measurements .
  • Off-target profiling : Screen against unrelated enzymes (e.g., kinases) to rule out nonspecific effects .
  • Metabolic stability tests : Use liver microsomes to assess if rapid degradation underlies variability .

Q. How is crystallographic data utilized to understand conformational stability?

  • X-ray diffraction : Resolve crystal packing (e.g., triclinic system, space group P1, Z = 2) and intramolecular H-bonding (O-H⋯N, 2.8 Å) .
  • Hirshfeld analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts contribute 8.2% to crystal stability) .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing the triazole-thiol intermediate?

  • Low cyclization yields : Optimize reaction time (8–12 hr) and temperature (80–100°C) for triazole formation .
  • Byproduct formation : Use scavengers like molecular sieves to absorb water during hydrazone condensation .

Q. How to enhance solubility for in vivo studies?

  • Co-solvent systems : Use DMSO:PBS (10:90) or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate groups at the hydroxyl moiety for aqueous solubility .

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